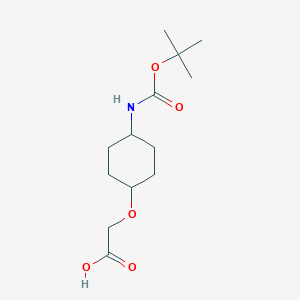

![molecular formula C11H13BrO B1375066 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 1221135-07-4](/img/structure/B1375066.png)

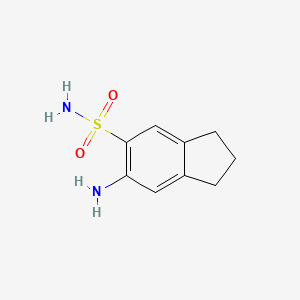

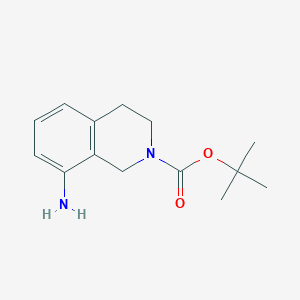

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a chemical compound with the molecular weight of 241.13 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is characterized by a bromine atom attached to a tetrahydrobenzo7annulen-5-ol core . The InChI code for this compound is 1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2 .Physical And Chemical Properties Analysis

“1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a powder at room temperature . The compound has a molecular weight of 241.13 .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Spectral Characterization : The compound has been synthesized and characterized using various methods. A study by Edder et al. (2019) involved bromination of Aryl-Himachalene, characterizing the product with NMR, FT-IR spectroscopy, and X-ray diffraction. The study also utilized density functional theory (DFT) for structural optimization and electronic property analysis (Edder et al., 2019).

Conformational Analysis and Transannular Reactions : Research by Camps et al. (1997) on related compounds, such as 5,9-Propanobenzo[7]annulene derivatives, explored acid-catalyzed transannular reactions leading to various tetrahydro-5H-benzo[7]annulene derivatives. Conformational analysis of these compounds was conducted using molecular mechanics calculations and NMR data (Camps et al., 1997).

Chemical Properties and Reactions

Bromination Reaction Dynamics : Balcı et al. (2007) investigated the bromination of 6,7,8,9-tetrahydro-5H-5,9-ethenobenzo[a][7]annulene. The study revealed regio- and stereospecific formation of dibromides, with insights into the impact of double bond pyramidalization and steric repulsion on bromine addition (Balcı et al., 2007).

Synthesis of Polycyclic Compounds : Research by Sheng-li (2010) focused on synthesizing polycyclic compounds based on 1,6-Methano[10] annulene, a structurally related compound. This included reactions with PBr3 and subsequent reactions for complex polycyclic structure formation (Sheng-li, 2010).

Synthesis and Utilization in Complex Molecules : Learmonth et al. (1997) described the synthesis of 6-aminotetrahydrobenzo[7]annulenes and their utilization in forming more complex molecular structures. These compounds were involved in various reactions, including dehydration and N-alkylation processes (Learmonth et al., 1997).

Novel Bromo-Substituted Derivatives : Mehranpour et al. (2013) synthesized novel bromo-substituted derivatives of [14]annulenes, exploring their ultraviolet/visible spectral behavior in DMSO. The study confirmed their molecular structures using various spectroscopic techniques (Mehranpour et al., 2013).

Pharmacological and Biological Applications

Receptor Antagonist Synthesis : Research by Perrey et al. (2016) on SB612111, a receptor antagonist, involved the compound as part of its synthesis pathway. This study highlighted the challenges and improvements in synthesizing such complex molecules (Perrey et al., 2016).

Dopamine Receptor Ligand Synthesis : Neumeyer et al. (1991) synthesized a series of compounds including 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol derivatives, evaluating their affinity for the D1 dopamine receptor. This study contributed to understanding the structural requirements for receptor binding (Neumeyer et al., 1991).

Multicomponent Reaction Synthesis : Rong et al. (2012) reported an efficient multicomponent reaction for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives, highlighting the chemical versatility of these compounds (Rong et al., 2012).

Intramolecular Cyclization Studies : Zheng et al. (2021) explored intramolecular Prins/Friedel–Crafts cyclization for synthesizing 5-aryl-tetrahydro-5H-benzo[7]annulen-7-ol derivatives, demonstrating the compound's utility in complex chemical syntheses (Zheng et al., 2021).

Mécanisme D'action

The mechanism of action for “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is not specified in the search results. Its biological activity, if any, would depend on the specific context of its use.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCKWUKHBHFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC=C2Br)C(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

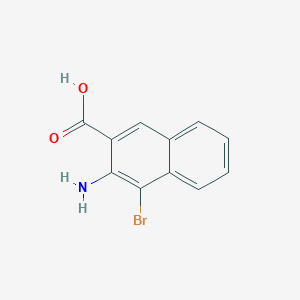

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)